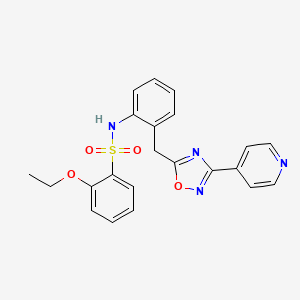
2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that incorporates a 1,2,4-oxadiazole moiety. This structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available sulfonamides and oxadiazole derivatives. The key steps include:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the cyclization of appropriate hydrazones or amidoximes.
- Sulfonamide Formation : The final compound is obtained by coupling the oxadiazole derivative with a sulfonamide under acidic or basic conditions.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that substituted 1,2,4-oxadiazoles showed activity against various bacterial strains, with specific compounds identified as effective growth inhibitors .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| OX7 | E. coli | 15 |
| OX11 | S. aureus | 18 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been widely studied. For example:
- Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected include the modulation of apoptotic markers and cell signaling pathways related to tumor growth.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. In vitro studies have shown that:
- Compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
Case Study 1: Antimicrobial Efficacy
In a recent study published in ACS Omega, several oxadiazole-sulfonamide compounds were screened against five bacterial strains. Compounds OX7 and OX11 showed promising results as growth inhibitors against Staphylococcus aureus and Escherichia coli , suggesting their potential as antimicrobial agents .
Case Study 2: Cancer Cell Line Inhibition
A study focused on the effects of various oxadiazole derivatives on human cancer cell lines demonstrated that certain compounds led to a significant reduction in cell viability in breast and lung cancer models. The mechanism was attributed to apoptosis via caspase activation pathways .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-29-19-9-5-6-10-20(19)31(27,28)26-18-8-4-3-7-17(18)15-21-24-22(25-30-21)16-11-13-23-14-12-16/h3-14,26H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDORCXMHFOBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














